molecular formula C12H19N5 B11743938 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11743938
M. Wt: 233.31 g/mol
InChI Key: USAJARZFNXTWCL-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with another pyrazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkyl groups, nucleophiles, catalysts such as palladium.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an ethyl group.

    1-Ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the additional pyrazole ring.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains arylmethylene linkage instead of ethyl linkage.

Uniqueness

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkylation pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a complex structure, has been studied for various therapeutic applications, including anticancer, antifungal, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 205.26 g/mol. The compound's structure allows for significant interactions with biological targets, which contributes to its pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 Value (µM) Activity
HepG254.25Moderate
HeLa38.44Significant
A549Not specifiedPotential

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antifungal Activity

The antifungal efficacy of pyrazole derivatives has been validated in several studies. For example, the compound demonstrated activity against common fungal strains such as Aspergillus niger and Penicillium digitatum. The effectiveness was measured by the inhibition zone diameter, showing significant antifungal potential compared to standard antifungal agents .

3. Enzyme Inhibition

One of the critical biological activities of this compound is its ability to inhibit enzymes such as pancreatic alpha-amylase. This inhibition is crucial for managing conditions like diabetes by slowing down carbohydrate digestion:

Compound Inhibition (%) Control
1-Ethyl-N-[...]70%Acarbose

The results indicate that it may be more effective than traditional inhibitors like acarbose, making it a candidate for further development in metabolic disorder treatments .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study evaluated the effects of various pyrazole compounds on liver and cervical cancer cells, revealing that modifications at specific positions significantly enhance anticancer activity while minimizing toxicity to normal cells .
  • Antifungal Efficacy Assessment : In vitro tests conducted on fungal strains showed that specific structural modifications improved antifungal activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Alpha-Amylase Inhibition Study : Comparative studies demonstrated that certain pyrazole derivatives exhibited superior alpha-amylase inhibition compared to established drugs, indicating their potential use in diabetes management .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-12(10(3)15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

USAJARZFNXTWCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2CC

Origin of Product

United States

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